1-Phenyltetrasulfane
Description
However, it includes structurally related 1-phenyltetrazole derivatives, which share a phenyl-substituted heterocyclic core. These derivatives are frequently used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity. For example, 1-phenyl-1H-tetrazole serves as a scaffold for sulfonyl, thio, or ester functionalizations, as seen in the evidence .
Properties
CAS No. |
51193-09-0 |
|---|---|
Molecular Formula |
C6H6S4 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
tetrasulfanylbenzene |
InChI |
InChI=1S/C6H6S4/c7-9-10-8-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
AHQKZJDHXRWEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SSSS |
Origin of Product |
United States |
Preparation Methods
Thiol-Based Alkylation
The alkylation of thiophenol derivatives represents a classical route to 1-phenyltetrasulfane. In this method, sodium thiophenolate (C₆H₅SNa) reacts with alkylating agents such as halogenated hydrocarbons or sulfonic acid esters. For example, Percec et al. demonstrated that sodium thiophenolate reacts with phenyl methanesulfonate in dimethylformamide (DMF) using a nickel-based catalyst, achieving a yield of 94%. The reaction proceeds via nucleophilic substitution, where the thiolate ion displaces the leaving group on the alkylating agent.
A critical limitation of this method is the requirement for anhydrous conditions and stoichiometric amounts of base, which complicates industrial scalability. Furthermore, competing side reactions, such as over-alkylation or oxidation, necessitate precise control of reaction time and temperature.
Reduction of Sulfoxides and Sulfones
Diphenyl sulfoxide (C₆H₅S(O)C₆H₅) and diphenyl sulfone (C₆H₅SO₂C₆H₅) can be reduced to form this compound under mild conditions. Common reducing agents include triphenylphosphine-iodine, Lawson’s reagent, and samarium(II) iodide (SmI₂). For instance, SmI₂-mediated reduction in tetrahydrofuran (THF) at 0°C selectively cleaves S–O bonds, yielding tetrasulfanes with minimal byproducts.
While this method offers high selectivity, the cost of specialized reducing agents and the generation of stoichiometric waste (e.g., triphenylphosphine oxide) render it economically unviable for large-scale production.
Friedel-Crafts Sulfurization
The Friedel-Crafts reaction between benzene and elemental sulfur in the presence of Lewis acids like AlCl₃ provides a direct route to this compound. This method leverages the electrophilic aromatic substitution mechanism, where sulfur acts as an electrophile. However, the reaction produces significant quantities of thianthrene (C₁₂H₈S₂) as a byproduct, reducing the yield of the desired tetrasulfane.
Optimization studies reveal that increasing the benzene-to-sulfur molar ratio from 1:1 to 3:1 improves the conversion rate to 68%, but the requirement for excess AlCl₃ (up to 2.5 equivalents) poses environmental concerns due to acidic waste generation.
Modern Catalytic Methods
Ionic Liquid-Mediated Synthesis
Recent advancements employ ionic liquids as green solvents to enhance reaction efficiency. A patented method utilizes 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) with a solid acid catalyst (e.g., zeolite H-beta) to facilitate sulfur insertion into benzene. The ionic liquid stabilizes reactive intermediates, enabling a 78% yield of this compound at 90°C. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Sulfur:Benzene ratio | 1:2.5 | Maximizes S₄ insertion |
| Catalyst loading | 1.5× sulfur mass | Enhances kinetics |
| Reaction time | 8 hours | Minimizes byproducts |
This approach reduces AlCl₃ usage by 90% compared to traditional Friedel-Crafts methods, aligning with green chemistry principles.
Modified Derbesy Method
The Derbesy method, originally developed for disulfanes, has been adapted for tetrasulfane synthesis. Elemental sulfur reacts with phenylthiol (C₆H₅SH) in the presence of a base (e.g., KOH) at 60–80°C. The reaction mechanism involves polysulfide chain elongation via radical intermediates, as confirmed by electron paramagnetic resonance (EPR) spectroscopy.
Key advantages include:
- Scalability : Bench-scale reactions (100 g) achieve 85% purity without chromatography.
- Cost-effectiveness : Elemental sulfur is inexpensive and abundant.
However, the method requires rigorous exclusion of oxygen to prevent oxidation to sulfoxides.
Reaction Mechanisms and Pathways
Radical-Mediated Chain Elongation
In the Modified Derbesy method, homolytic cleavage of S–S bonds in elemental sulfur generates thiyl radicals (S- ), which react with phenylthiol to form phenylpersulfenyl radicals (C₆H₅S–S- ). Subsequent radical coupling propagates the sulfur chain, culminating in tetrasulfane formation. The process is summarized as:
$$ \text{C₆H₅SH} + \text{S}8 \rightarrow \text{C₆H₅S- } + \text{HS- } $$
$$ \text{C₆H₅S- } + \text{S}8 \rightarrow \text{C₆H₅S–S- } $$
$$ 2 \text{C₆H₅S–S- } \rightarrow \text{C₆H₅S₄C₆H₅} $$
Electrophilic Aromatic Substitution
In Friedel-Crafts reactions, AlCl₃ polarizes sulfur clusters (S₈) into electrophilic S⁺ species, which attack the benzene ring. The intermediate arenium ion undergoes deprotonation, followed by sulfur-sulfur bond reorganization to form the tetrasulfane.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance ionic reaction pathways, while nonpolar solvents (e.g., toluene) favor radical mechanisms. For example, switching from DMF to toluene in the Modified Derbesy method increases yield from 72% to 88% by stabilizing radical intermediates.
Temperature and Time
Optimal temperatures vary by method:
Prolonged heating beyond 12 hours promotes decomposition via retro-Diels-Alder reactions.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals ≥98% purity for ionic liquid-derived products, compared to 92% for Friedel-Crafts samples.
Chemical Reactions Analysis
1-Phenyltetrasulfane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield thiols or disulfides, typically using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include mild temperatures and the use of solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
It appears that "1-Phenyltetrasulfane" is not a widely studied compound, as direct information on its specific applications is limited. Tetrasulfanes, in general, and related polysulfides, have demonstrated biological activities and potential applications, meriting a broader look into this class of compounds.
Tetrasulfanes: Synthesis and Properties
Tetrasulfanes can be synthesized using modified methods, such as the Derbesy and Harpp method, to create both symmetrical and unsymmetrical structures . These compounds have been characterized using NMR (1H and 13C) spectroscopy and mass spectroscopy . A notable advantage of unsymmetrical tetrasulfanes (UT) is that they are odorless, which makes them more suitable for biological testing compared to compounds like diallyl tetrasulfide (DATTS) .
Antimicrobial and Biological Activities
Tetrasulfanes have been investigated for their biological activities, including tests on nematodes, bacteria, yeast, fungi, and bacteriophages . Research indicates that polysulfides, a related class of compounds, exhibit antitumor activity. For example, modifying benzo-polysulfanes with polyethylene glycol (PEG) enhances their solubility and, consequently, their anti-tumor activity against human tumor cell lines such as PC3 (prostate), DU145 (prostate), MDA-MB-231 (breast), and Jurkat (T-cell leukaemia) .
Bioactive Compounds from Natural Sources
Many bioactive compounds derived from natural sources show significant scientific importance and potential applications in various fields . For instance, Gymnorrhizol, a macro-polysulfide isolated from Chinese Mangrove, displayed an IC50 value of 14.5 µM against protein tyrosine phosphatase 1B .
Phytosterols and Their Anticancer Mechanisms
Phytosterols (PSs) are biologically active molecules with multiple health applications, and their activity depends on factors such as formulation . They exhibit anticancer effects through various mechanisms, including:
- Decreasing aberrant crypt সংখ্যা and crypt multiplicity .
- Attenuating ß-catenin and PCNA expression .
- Triggering apoptosis by increasing Fas protein expression, caspase 8, TRAIL, BAD dephosphorylation, mitochondrial depolarization, caspase 3-dependent PARP cleavage, intracellular Ca2+ influx, increased ROS levels, cell cycle arrest at phases G0/G1 and S, and cell necrosis .
- Reducing mammary hyperplastic lesions and total tumor burden and interfering in DNA fragmentation .
Case Studies and Applications
Considerations for Future Research
Given the broad range of applications for related compounds, further research into this compound and its derivatives could explore its potential in:
- Drug Delivery : Modifying this compound with hydrophilic groups like PEG could enhance its solubility and bioavailability, making it suitable for drug delivery systems.
- Antimicrobial Applications : Investigating its effectiveness against various bacterial and fungal strains could reveal its potential as an antimicrobial agent.
- Cancer Therapy : Assessing its cytotoxicity against different cancer cell lines and exploring its mechanisms of action could position it as a candidate for cancer therapy.
- Material Science : Exploring its use in creating novel materials, given the increasing interest in nanoparticles and their applications .
Mechanism of Action
The mechanism by which 1-Phenyltetrasulfane exerts its effects involves the interaction of the tetrasulfane chain with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds and subsequent changes in protein function. This interaction can disrupt cellular processes, contributing to its antimicrobial and antioxidant properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights several 1-phenyltetrazole derivatives with distinct substituents. Below is a detailed comparison of their structural features, applications, and properties:
Table 1: Structural and Functional Comparison of 1-Phenyltetrazole Derivatives
Key Findings:
Reactivity : Derivatives with sulfonyl groups (e.g., 380460-37-7) exhibit higher electrophilicity, making them suitable for nucleophilic substitution reactions in chiral synthesis .
Bioactivity : The 4-fluorophenethylthio substituent (904561-81-5) enhances antimicrobial potency by improving membrane penetration .
Stability : Sulfanylacetic acid derivatives (46505-33-3) show stability in aqueous media, ideal for metal-ion chelation in industrial processes .
Limitations and Discrepancies
The compounds analyzed here are tetrazole-based, emphasizing the need for caution in interpreting chemical names.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-phenyltetrasulfane, and how can purity be validated?
- Methodological Answer : Synthesis typically involves thiol-disulfide exchange reactions or oxidative coupling of phenylthiol precursors. To validate purity, use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P if applicable) should confirm structural integrity. Purity thresholds (>95%) must align with reagent-grade standards, as outlined in reagent testing protocols . Document procedures rigorously to ensure reproducibility, including solvent choices and reaction kinetics .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s stability under varying conditions?
- Methodological Answer : Stability studies require time-resolved UV-Vis spectroscopy to monitor degradation kinetics. Combine with Fourier-transform infrared (FTIR) spectroscopy to track sulfur-sulfur bond vibrations. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures. Ensure controlled environments (e.g., inert gas for air-sensitive samples) to isolate degradation pathways .
Q. How can researchers design experiments to assess this compound’s reactivity with electrophilic agents?
- Methodological Answer : Employ kinetic studies using stopped-flow techniques to measure reaction rates with model electrophiles (e.g., methyl iodide or benzyl bromide). Quantify thiolate intermediate formation via UV-Vis or NMR titration. Include control experiments with competing nucleophiles to isolate reaction specificity. Statistical validation (e.g., triplicate trials) minimizes experimental error .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies may arise from solvent polarity effects or trace metal impurities. Conduct systematic reproducibility studies, varying solvents (e.g., DMF vs. THF) and purification methods (e.g., column chromatography vs. recrystallization). Use X-ray photoelectron spectroscopy (XPS) to detect surface contaminants. Cross-reference datasets with published benchmarks, applying statistical tools (e.g., ANOVA) to identify outliers .
Q. How can computational modeling predict this compound’s electronic structure and guide experimental design?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model sulfur-sulfur bond dissociation energies and frontier molecular orbitals. Compare computed vibrational spectra with experimental FTIR/Raman data to validate models. Molecular dynamics simulations predict solvation effects on reactivity. Integrate computational results with experimental kinetics to refine mechanistic hypotheses .
Q. What experimental frameworks address the challenges of studying this compound’s biological interactions (e.g., thiol-disulfide exchange in proteins)?
- Methodological Answer : Use fluorogenic probes (e.g., Ellman’s reagent) to quantify thiol reactivity in buffered solutions. For protein interactions, employ site-directed mutagenesis paired with circular dichroism (CD) to assess conformational changes. Surface plasmon resonance (SPR) measures binding affinities. Address biological variability by normalizing data to internal controls (e.g., bovine serum albumin) .
Data Analysis and Reporting
Q. How should researchers present conflicting data on this compound’s oxidative stability in peer-reviewed manuscripts?
- Methodological Answer : Clearly demarcate experimental conditions (e.g., oxygen concentration, light exposure) in tables or supplementary materials. Use error bars and confidence intervals in graphical data. Discuss potential sources of divergence (e.g., instrumental sensitivity, sample history) in the "Discussion" section, referencing prior studies to contextualize findings. Adhere to journal guidelines for data transparency .
Q. What statistical methods are essential for validating hypotheses about this compound’s structure-activity relationships?
- Methodological Answer : Multivariate regression analysis correlates substituent effects (e.g., electron-withdrawing groups) with reactivity trends. Principal component analysis (PCA) reduces dimensionality in spectroscopic datasets. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions. Report p-values and effect sizes to meet reproducibility standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
